Vascular Adhesion Protein-1 (VAP-1) Inhibition: A Direct Comparison of Species-Specific Potency
A direct comparative analysis of 3-(tert-butylamino)cyclohex-2-en-1-one's inhibition of VAP-1 across species reveals a stark, quantifiable difference in potency. In a VAP-1 assay using rat enzyme expressed in CHO cells with 14C-benzylamine as a substrate, the compound exhibits an IC50 of 23 nM [1]. In contrast, the same compound displays a >7.8-fold lower potency against the human VAP-1 ortholog in a comparable assay (IC50 = 180 nM) [2], and an even greater 16-fold loss of potency against bovine VAP-1 (IC50 = 370 nM) [3]. This species-specific activity profile is a critical selection parameter for preclinical models.
| Evidence Dimension | VAP-1 Enzyme Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 23 nM (rat VAP-1), IC50 = 180 nM (human VAP-1), IC50 = 370 nM (bovine VAP-1) |
| Comparator Or Baseline | Cross-species comparison of the same compound |
| Quantified Difference | Human VAP-1 IC50 is 7.8-fold higher than rat VAP-1. Bovine VAP-1 IC50 is 16-fold higher than rat VAP-1. |
| Conditions | Recombinant VAP-1 expressed in CHO cells, using 14C-benzylamine as substrate with a 20-minute pre-incubation. |
Why This Matters
This data is crucial for selecting the appropriate in vivo model for VAP-1-related studies, as potency against rat VAP-1 is significantly higher and cannot be extrapolated to human systems.
- [1] BindingDB. (n.d.). BDBM50205269 CHEMBL3919913. Affinity Data for rat VAP-1. View Source
- [2] BindingDB. (n.d.). BDBM50205269 CHEMBL3919913. Affinity Data for human VAP-1. View Source
- [3] BindingDB. (n.d.). BDBM50205269 CHEMBL3919913. Affinity Data for bovine VAP-1. View Source
